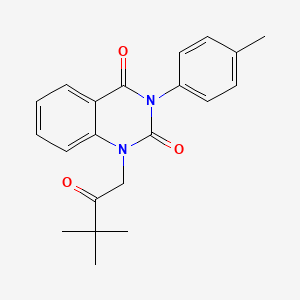

1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione

Descripción general

Descripción

1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It is also known as DMQX and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is found in the central nervous system and is involved in the regulation of synaptic plasticity, learning, and memory. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mecanismo De Acción

DMQX is a potent antagonist of the NMDA receptor. It binds to the receptor and prevents the activation of the ion channel. This leads to a decrease in the influx of calcium ions into the neuron, which can cause excitotoxicity and neuronal damage. By blocking the NMDA receptor, DMQX can prevent this damage and protect the neuron from injury.

Biochemical and Physiological Effects

DMQX has been shown to have a number of biochemical and physiological effects. It can reduce the levels of glutamate, an excitatory neurotransmitter, in the brain. It can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. DMQX has also been shown to increase the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, in the brain. This can help to reduce neuronal excitability and prevent seizures.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DMQX has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it a useful tool for studying the role of the NMDA receptor in various neurological disorders. DMQX is also relatively stable and can be easily synthesized in the lab. However, DMQX has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. DMQX can also have off-target effects on other receptors, which can complicate the interpretation of results.

Direcciones Futuras

DMQX has shown promise as a potential therapeutic agent for various neurological disorders. Future research could focus on optimizing the synthesis of DMQX to improve its solubility and bioavailability. Additional studies could also investigate the potential therapeutic applications of DMQX in other neurological disorders, such as epilepsy and Parkinson's disease. Finally, future research could explore the use of DMQX in combination with other drugs to enhance its neuroprotective effects.

Métodos De Síntesis

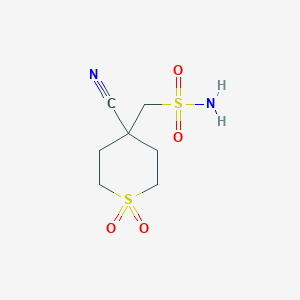

The synthesis method of DMQX involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione. The intermediate product is then reacted with 3,3-dimethyl-2-butanone to form 1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione. The final product is obtained through purification and crystallization.

Aplicaciones Científicas De Investigación

DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. DMQX has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Propiedades

IUPAC Name |

1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-14-9-11-15(12-10-14)23-19(25)16-7-5-6-8-17(16)22(20(23)26)13-18(24)21(2,3)4/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADMEAJDNJVJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001320794 | |

| Record name | 1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24812390 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3,3-Dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4-dione | |

CAS RN |

899782-04-8 | |

| Record name | 1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711251.png)

![(1R,2S)-2-{[(1-ethynylcyclohexyl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2711256.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2711259.png)

![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2711260.png)

![2-Fluoro-6-[(1-methoxypropan-2-yl)amino]benzonitrile](/img/structure/B2711263.png)

![3-fluoro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2711267.png)

![(cyclohexylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2711270.png)